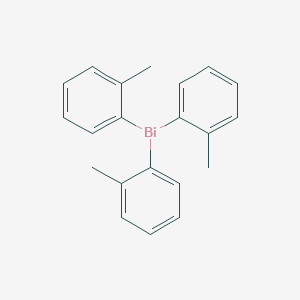

Tri-o-tolylbismuthine

Description

Properties

IUPAC Name |

tris(2-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIMJCTYUMGECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450290 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10050-08-5 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Tri-o-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of tri-o-tolylbismuthine, an organobismuth compound with applications in organic synthesis and materials science. This document details the experimental protocol for its preparation via a Grignard reaction, along with a summary of its key physical and spectroscopic properties.

Introduction

This compound, also known as tris(2-methylphenyl)bismuthane, is an organometallic compound featuring a central bismuth atom bonded to three o-tolyl groups.[1] Its structure imparts unique reactivity and stability, making it a reagent of interest in various chemical transformations. Organobismuth compounds, in general, are gaining attention as less toxic and more environmentally benign alternatives to other heavy metal reagents in organic synthesis.[2] this compound serves as a versatile precursor for the formation of carbon-carbon bonds and has potential applications in the development of novel pharmaceuticals and advanced materials.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent, o-tolylmagnesium bromide, with bismuth trichloride. This standard organometallic procedure involves the formation of a carbon-magnesium bond which then acts as a nucleophile to displace the chloride ions from the bismuth center.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromotoluene (o-bromotoluene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bismuth(III) chloride (BiCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Grignard Reagent (o-tolylmagnesium bromide):

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.5 equivalents).

-

Add a small crystal of iodine to the flask.

-

A solution of 2-bromotoluene (3.2 equivalents) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small amount of the 2-bromotoluene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. The flask may need to be gently warmed to start the reaction.

-

Once the reaction has initiated, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear as a dark, cloudy mixture.

-

-

Reaction with Bismuth Trichloride:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of bismuth(III) chloride (1 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

The bismuth trichloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a white to off-white crystalline solid.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁Bi | [1] |

| Molecular Weight | 482.38 g/mol | [1] |

| CAS Number | 10050-08-5 | [1] |

| Appearance | White to off-white crystalline solid | Chem-Impex |

| Melting Point | 131 - 135 °C | Chem-Impex |

| Solubility | Soluble in many organic solvents | General Knowledge |

| Stability | Stable under inert atmosphere | General Knowledge |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry (GC-MS) | Spectrum available in PubChem database. | [1] |

| Infrared (IR) Spectroscopy | Data not available in searched literature. |

Reactivity and Applications

This compound is a versatile reagent in organic chemistry. Its primary application lies in its use as a precursor for the transfer of the o-tolyl group in various cross-coupling reactions. It can also serve as a catalyst in certain chemical transformations.[2] Furthermore, its role in the synthesis of bismuth-containing pharmaceuticals, particularly for treating gastrointestinal disorders, is an area of active research.[2] In materials science, it is being explored for the development of semiconductors and other electronic materials.[2]

Diagram of Potential Reaction Pathways:

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable organobismuth compound with a straightforward synthesis via the Grignard reaction. Its utility in organic synthesis and materials science continues to be explored. Further research to fully characterize its spectroscopic properties and expand its applications is warranted. This guide provides a foundational understanding for researchers interested in utilizing this versatile reagent.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of Tri-o-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of tri-o-tolylbismuthine, an organobismuth compound with increasing relevance in organic synthesis and materials science. This document collates available crystallographic and spectroscopic data to offer a detailed understanding of its molecular architecture and the nature of its chemical bonds.

Chemical Structure

This compound, also known as tris(2-methylphenyl)bismuthane, is an organometallic compound with the chemical formula C₂₁H₂₁Bi. The central bismuth atom is bonded to three o-tolyl groups.

Molecular Structure:

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The central bismuth atom is coordinated to the carbon atoms of the three o-tolyl rings. The steric hindrance imposed by the ortho-methyl groups on the tolyl ligands significantly influences the molecular geometry.

A key study on organobismuth molecular crystals provides crucial insights into the crystal packing and structure of this compound (o-TTB).[1] The crystal structure reveals a Bi–Bi distance of 5.18(2) Å, which is a significant parameter in understanding potential intermolecular interactions and the solid-state properties of the material.[1]

Visualization of the Chemical Structure:

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Bonding

The bonding in this compound is characterized by the covalent bonds between the bismuth atom and the carbon atoms of the tolyl groups. The Bi-C bond is a key feature of this molecule and its properties.

While specific bond lengths and angles for this compound are detailed within dedicated crystallographic studies, data from related tri-p-tolylbismuth complexes can provide valuable comparative insights. For instance, in tri-p-tolylbismuth diperchlorate, the Bi-C bond lengths are reported to be in the range of 2.180(5)–2.201(5) Å. It is expected that the Bi-C bond lengths in this compound would be of a similar magnitude, although potentially influenced by the steric effects of the ortho-methyl groups.

Quantitative Structural Data

A comprehensive summary of the available quantitative data on the structural parameters of this compound and a related compound is presented in the table below for comparative analysis.

| Parameter | This compound (o-TTB) | Tri-p-tolylbismuth diperchlorate |

| Bi–Bi distance (Å) | 5.18(2)[1] | Not Applicable |

| Bi–C bond length (Å) | Data not available in snippets | 2.180(5)–2.201(5) |

Note: The detailed bond lengths and angles for this compound are expected to be available in the full-text publication of "Organobismuth Molecular Crystals for Organic Topological Insulators."

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction. This method involves the reaction of a bismuth trihalide, such as bismuth trichloride (BiCl₃), with the Grignard reagent derived from 2-bromotoluene.

Illustrative Synthesis Workflow:

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Procedure (General Protocol):

A detailed experimental protocol for the synthesis of this compound, based on standard organometallic synthesis procedures, would involve the following steps:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, o-tolylmagnesium bromide. The reaction mixture is typically stirred and refluxed to ensure complete formation.

-

Reaction with Bismuth Trichloride: The freshly prepared Grignard reagent is then cooled, and a solution of bismuth trichloride in anhydrous diethyl ether is added slowly at a low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to allow for the complete formation of this compound.

-

Work-up and Extraction: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous salt such as magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound as a crystalline solid.

Characterization Techniques

The characterization of this compound involves several analytical techniques to confirm its identity and purity:

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the molecule, including bond lengths and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the o-tolyl groups and their connectivity to the bismuth atom.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the characteristic vibrational modes of the tolyl groups.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, which is compared with the calculated values for the proposed formula.

Conclusion

This technical guide has summarized the key aspects of the chemical structure and bonding of this compound, drawing upon available scientific literature. The single-crystal X-ray diffraction data provides a solid foundation for understanding its molecular geometry. The synthesis, typically achieved via a Grignard reaction, and subsequent characterization rely on standard organometallic chemistry techniques. Further research to obtain and analyze the full crystallographic and spectroscopic datasets will continue to enhance our understanding of this important organobismuth compound and its potential applications.

References

The Dawn of a Heavy Metal's Organic Chemistry: An In-depth Guide to the Discovery and History of Organobismuth Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organobismuth chemistry, a field exploring compounds containing a carbon-bismuth bond, has a rich and evolving history. From its serendipitous discovery in the mid-19th century to its modern applications in organic synthesis, materials science, and medicine, the journey of these heavy metal organometallics offers a fascinating narrative of scientific inquiry and innovation. Despite being the heaviest stable p-block element, bismuth and its organic derivatives have garnered significant interest due to their unique reactivity, low toxicity compared to neighboring heavy metals, and relatively low cost. This technical guide provides a comprehensive overview of the discovery and historical development of organobismuth compounds, detailing key synthetic milestones, quantitative data, and the seminal experiments that have shaped the field.

A Serendipitous Beginning: The First Organobismuth Compound

The story of organobismuth chemistry began in 1850, when Carl Jacob Löwig and Eduard Schweizer, during their investigations into the reactions of alkyl iodides with metal alloys, unexpectedly synthesized the first organobismuth compound: triethylbismuth (BiEt3).[1] Their work, published in Annalen der Chemie und Pharmacie, described the reaction of iodoethane with a potassium-bismuth alloy. The resulting volatile liquid, triethylbismuth, was noted for its extremely pungent and unpleasant odor and its spontaneous flammability in air.[1] This pioneering discovery laid the groundwork for a new class of organometallic compounds, although the field remained relatively dormant for several decades.

The Grignard Revolution and the Expansion of Synthetic Routes

The advent of Grignard reagents in the early 20th century marked a turning point for organobismuth chemistry. The development of these organomagnesium halides, along with organolithium reagents, provided a more general and efficient method for the synthesis of triorganobismuth compounds.[1] The reaction of a bismuth trihalide (BiX3) with three equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) became the standard and most widely used method for forming carbon-bismuth bonds.[1]

This advancement enabled the synthesis of a wide variety of trialkyl- and triarylbismuth compounds, facilitating a deeper exploration of their properties and reactivity. Notably, triarylbismuth compounds were found to be significantly more stable than their trialkyl counterparts. While trimethylbismuth is a pyrophoric liquid that decomposes explosively at 20°C, triphenylbismuth is a white, crystalline solid that is stable in air.[2]

Comparative Data on Synthetic Methods and Stability

The following tables summarize key quantitative data related to the synthesis and stability of representative organobismuth compounds.

| Compound | Synthetic Method | Reactants | Yield (%) | Reference |

| Triethylbismuth | Alloy Method | C2H5I + K/Bi alloy | Low (not specified in early reports) | [1] |

| Triphenylbismuth | Grignard Reaction | 3 PhMgBr + BiCl3 | > 90% | [3] |

| Triphenylbismuth | Organolithium Reaction | 3 PhLi + BiCl3 | ~80-86% | |

| Trimethylbismuth | Grignard Reaction | 3 CH3MgI + BiCl3 | Variable, often lower than for aryl derivatives |

| Compound | Physical State | Melting Point (°C) | Boiling Point (°C) | Thermal Stability | Reference |

| Trimethylbismuth | Colorless liquid | - | 110 | Pyrophoric, decomposes explosively at 20°C | [2] |

| Triethylbismuth | Colorless liquid | - | 146 (decomposes) | Spontaneously flammable in air | [1] |

| Triphenylbismuth | White crystalline solid | 77-78 | - | Air-stable solid | |

| Pentaphenylbismuth | Deeply colored solid | - | Decomposes above 100°C | Thermally unstable | [2] |

Key Experiments and Methodologies

The Pioneering Synthesis of Triethylbismuth (Löwig and Schweizer, 1850)

References

An In-depth Technical Guide to Tri-o-tolylbismuthine (CAS 10050-08-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylbismuthine (CAS 10050-08-5), also known as tris(2-methylphenyl)bismuthine, is an organobismuth compound with significant applications in organic synthesis and potential for development in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthesis methodology, its established roles in chemical reactions, and an exploration of its potential biological activities. While specific experimental protocols for its synthesis and detailed biological pathway data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a central bismuth atom bonded to three o-tolyl (2-methylphenyl) groups.[1] This structure contributes to its stability and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10050-08-5 | [1] |

| Molecular Formula | C₂₁H₂₁Bi | [1] |

| Molecular Weight | 482.38 g/mol | [1] |

| Appearance | White to off-white crystal/powder | [1] |

| Melting Point | 131 - 135 °C | [1] |

| IUPAC Name | tris(2-methylphenyl)bismuthane | [2] |

| Synonyms | Tris(2-methylphenyl)bismuthine | [2] |

| Purity | ≥ 98% (HPLC) is commercially available | [1] |

| Solubility | Soluble in organic solvents like THF | [3] |

| Storage Conditions | Room temperature, in a dry, well-ventilated place | [1] |

Synthesis Methodology

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous triaryl bismuth compounds, such as triphenylbismuth and tri-p-tolylbismuth.[4][5]

Reaction Scheme:

3 o-tolylmagnesium bromide + BiCl₃ → this compound + 3 MgBrCl

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bismuth(III) chloride (BiCl₃)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine is added to initiate the reaction. A solution of 2-bromotoluene in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with Bismuth Trichloride: The Grignard solution is cooled in an ice bath. A solution of anhydrous bismuth(III) chloride in the same anhydrous solvent is added dropwise with vigorous stirring. The reaction is typically exothermic.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to yield purified this compound.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[6] Organobismuth compounds, in general, are attractive due to their low toxicity and cost-effectiveness compared to other organometallic reagents.

Cross-Coupling Reactions

This compound can serve as a nucleophilic partner in various cross-coupling reactions to transfer the o-tolyl group to a variety of electrophilic substrates.

Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Potential Biological Activities and Drug Development

While specific studies on the biological activities of this compound are limited, the broader class of organobismuth compounds has garnered interest in medicinal chemistry for their potential therapeutic applications. Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal ailments.[3] More recently, their potential as antimicrobial and anticancer agents is being explored.[1][6][7]

Anticancer Potential

Several studies have highlighted the anticancer properties of organobismuth compounds.[6][7] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), which can induce cancer cell death.[1] While research on this compound in this area is not prominent, a study on the related compound, tri-p-tolylbismuthane, showed weak antiproliferative effects.[3] It is hypothesized that the modification of the aryl ligands can significantly impact the biological activity.[3] The development of novel bismuth-based drugs with unique mechanisms of action remains an active area of research.[1]

Diagram 3: Hypothetical Mechanism of Action in Cancer Cells

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10]

Table 2: General Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| May be harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | [8] |

| May cause skin and eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [8] |

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 3: Selected Suppliers of this compound

| Supplier | Purity |

| Sigma-Aldrich | Varies |

| TCI Chemicals | >98.0% (HPLC)[11] |

| Chem-Impex | ≥ 98% (HPLC)[1] |

| Fisher Scientific | Varies |

| Santa Cruz Biotechnology | Varies |

Conclusion

This compound is a valuable organometallic compound with established utility in organic synthesis. While its full potential in materials science and drug development is still under exploration, the known biological activities of related organobismuth compounds suggest that it may be a promising scaffold for future research. This guide provides a foundational understanding of its properties and applications, highlighting the need for further investigation into its synthesis, biological mechanisms, and toxicological profile to fully harness its potential.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C21H21Bi | CID 10972889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]

- 5. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]

- 6. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy [ouci.dntb.gov.ua]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | 10050-08-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Molecular Geometry and Conformation of Tri-o-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of tri-o-tolylbismuthine. Due to the absence of experimental crystal structure data, this report leverages computational chemistry to elucidate the three-dimensional structure and provide key geometric parameters. Furthermore, a detailed experimental protocol for its synthesis and characterization is presented.

Introduction

This compound, an organobismuth compound with the chemical formula C₂₁H₂₁Bi, is a member of the triarylbismuthine family. These compounds are of significant interest in organic synthesis, materials science, and medicinal chemistry. The spatial arrangement of the three o-tolyl groups around the central bismuth atom dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications. Understanding the molecular geometry and conformational landscape of this compound is therefore crucial for its rational application in various scientific domains.

Molecular Geometry and Conformation

The molecular geometry of this compound is primarily determined by the coordination around the central bismuth atom and the steric interactions between the bulky o-tolyl substituents.

Computational Methodology

To determine the most stable conformation and key structural parameters of this compound, a geometry optimization was performed using Density Functional Theory (DFT).

Computational Workflow:

Experimental Protocols:

-

Software: A web-based computational chemistry platform was utilized for the DFT calculations.

-

Method: The geometry optimization was performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional.

-

Basis Set: The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set was employed, which is suitable for calculations involving heavy elements like bismuth.

-

Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Ha/Bohr and the change in total energy between steps was less than 10⁻⁶ Hartree.

Predicted Molecular Geometry

The DFT calculations predict a distorted trigonal pyramidal geometry for this compound. The central bismuth atom sits at the apex of the pyramid, with the three o-tolyl groups forming the base. This deviation from an ideal trigonal pyramidal geometry is attributed to the significant steric hindrance imposed by the ortho-methyl groups on the tolyl rings.

The lone pair of electrons on the bismuth atom occupies a stereochemically active orbital, contributing to the overall pyramidal shape. The o-tolyl groups are not planar with respect to the C-Bi-C plane and are twisted to minimize steric clashes between the ortho-methyl groups and adjacent aromatic rings.

Key Geometric Parameters

The following table summarizes the key bond lengths, bond angles, and dihedral angles obtained from the optimized geometry of this compound.

| Parameter | Value |

| Bond Lengths | |

| Bi-C (average) | 2.25 Å |

| C-C (aromatic, average) | 1.40 Å |

| C-C (methyl, average) | 1.51 Å |

| C-H (aromatic, average) | 1.09 Å |

| C-H (methyl, average) | 1.10 Å |

| Bond Angles | |

| C-Bi-C (average) | 95.8° |

| Bi-C-C (aromatic, average) | 121.5° |

| C-C-C (aromatic, average) | 120.0° |

| Dihedral Angles | |

| C-Bi-C-C (average) | 45.2° |

Experimental Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a bismuth trihalide.

Synthesis Protocol

The following protocol is adapted from established methods for the synthesis of triarylbismuthines.

Reaction Scheme:

Experimental Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.3 equivalents). The apparatus is maintained under a positive pressure of dry nitrogen. A solution of o-bromotoluene (3.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Bismuth Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of bismuth trichloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns characteristic of an ortho-substituted benzene ring. A singlet for the methyl protons around 2.3-2.5 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to bismuth appearing at a characteristic downfield shift. A resonance for the methyl carbon. |

| IR Spectroscopy | Characteristic C-H stretching vibrations for aromatic and aliphatic groups. Aromatic C=C stretching bands. Bi-C stretching vibration in the far-IR region. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of this compound (482.38 g/mol ). Characteristic isotopic pattern for bismuth. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and conformation of this compound based on computational modeling. The predicted distorted trigonal pyramidal geometry, arising from the steric demands of the o-tolyl groups, is crucial for understanding its chemical behavior. The provided synthesis and characterization protocols offer a practical framework for the preparation and verification of this important organobismuth compound. This information serves as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in utilizing this compound in their work.

Spectroscopic Characterization of Tri-o-tolylbismuthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tri-o-tolylbismuthine, a significant organobismuth compound. Due to the limited availability of direct spectral data for this compound in publicly accessible databases, this guide presents expected spectral data based on the analysis of the closely related and well-documented compound, Triphenylbismuthine. The underlying principles of each spectroscopic method—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are detailed, along with generalized experimental protocols applicable to the analysis of organometallic compounds.

Introduction to this compound

This compound (C₂₁H₂₁Bi) is an organometallic compound featuring a central bismuth atom bonded to three o-tolyl groups.[1] Organobismuth compounds are of increasing interest in various fields, including organic synthesis, materials science, and medicinal chemistry, owing to their unique reactivity and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods provide the necessary tools for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most relevant.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the tolyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the bismuth atom and the electronic effects of the methyl substituent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 12H |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet (s) | 9H |

Note: The chemical shifts are predicted based on the known spectra of similar triaryl bismuth compounds.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments in this compound. The aromatic region will show multiple signals due to the different electronic environments of the carbons in the tolyl rings.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 125 - 150 |

| Methyl (CH₃) | 20 - 25 |

Note: The chemical shifts are predicted based on the known spectra of similar triaryl bismuth compounds.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of organometallic compounds like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and does not react with the solvent.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the aromatic rings and the methyl groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (methyl) | 3000 - 2850 | Medium |

| C=C stretching (aromatic) | 1600 - 1450 | Strong |

| C-H bending (methyl) | 1450 - 1375 | Medium |

| C-H out-of-plane bending (aromatic) | 900 - 675 | Strong |

| Bi-C stretching | 450 - 400 | Medium-Weak |

Note: The frequencies are predicted based on the known spectra of similar triaryl bismuth compounds.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the heavy bismuth atom, the isotopic pattern of the molecular ion will be characteristic. Fragmentation patterns will likely involve the loss of tolyl groups.

| Ion | Expected m/z | Identity |

| 482.14 | [C₂₁H₂₁Bi]⁺ | Molecular Ion |

| 391.08 | [C₁₄H₁₄Bi]⁺ | [M - C₇H₇]⁺ |

| 300.02 | [C₇H₇Bi]⁺ | [M - 2(C₇H₇)]⁺ |

| 209.00 | [Bi]⁺ | Bismuth ion |

| 91.05 | [C₇H₇]⁺ | Tolyl cation |

Note: The m/z values are calculated based on the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

A common technique for the analysis of organometallic compounds is Gas Chromatography-Mass Spectrometry (GC-MS), as indicated for this compound in the PubChem database.[1]

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Characterization Workflow

The overall workflow for the spectroscopic characterization of this compound is a systematic process that integrates the data from multiple techniques to confirm the structure and purity of the compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is crucial to obtain and interpret the actual spectra of a synthesized and purified sample. The provided protocols and expected data serve as a valuable reference for researchers undertaking the analysis of this and related organobismuth compounds.

References

In-Depth Technical Guide: Toxicity and Safety Handling of Tri-o-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, is gaining interest in various fields, including organic synthesis and medicinal chemistry, due to the generally low toxicity associated with bismuth-containing molecules compared to other heavy metal compounds. However, the introduction of organic ligands can significantly alter the toxicological profile of the metal center. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and experimental protocols relevant to this compound and structurally analogous triarylbismuth compounds. Due to the limited specific data on this compound, information from its close analogue, Triphenylbismuth, is used extensively for hazard assessment.

Toxicological Data

Table 1: Acute Toxicity Data for Triphenylbismuth (Analogue to this compound)

| Route of Exposure | Species | Test Type | Value | Classification |

| Oral | Mouse | LDLo (Lowest Published Lethal Dose) | 320 mg/kg | - |

| Intravenous | Mouse | LD50 | 180 mg/kg | - |

| Oral | Rat | LD50 | > 2000 mg/kg (for elemental Bismuth)[1] | Not Classified (as elemental Bismuth) |

| Dermal | Rabbit | LD50 | > 2000 mg/kg (General study on a test item)[2] | Potentially Not Classified |

| Inhalation | Rat | LC50 | No data available | Data not available |

Note: The classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The oral LD50 for elemental bismuth suggests low acute toxicity. However, the organic ligands in this compound are expected to increase its toxicity compared to the elemental form. The LDLo for Triphenylbismuth in mice suggests moderate acute toxicity.

Mechanism of Toxicity

The precise metabolic fate of this compound has not been fully elucidated. However, studies on related triarylbismuth compounds, such as Triphenylbismuth, provide insights into potential toxicological pathways. The cytotoxicity of these compounds is not solely due to the bismuth ion but is significantly influenced by the organic ligands.

Key mechanisms implicated in the toxicity of triarylbismuth compounds include:

-

Induction of Oxidative Stress: Triphenylbismuth has been shown to decrease cellular glutathione content, a key antioxidant, leading to increased vulnerability to oxidative stress.[3]

-

Disruption of Calcium Homeostasis: Exposure to Triphenylbismuth can lead to an increase in intracellular calcium concentration, a condition linked to cell injury and apoptosis.[3]

-

Enzyme Inhibition: Triphenylbismuth dichloride has been found to be a potent inhibitor of human glyoxalase I (GLO I), an enzyme crucial for detoxifying methylglyoxal, a cytotoxic byproduct of metabolism.[4][5][6][7] Inhibition of GLO I leads to the accumulation of methylglyoxal, ultimately causing cell death.[4][5][6][7]

Potential Metabolic and Toxicity Pathway

Caption: Proposed metabolic and toxicity pathway of this compound.

Safety Handling and Personal Protective Equipment (PPE)

Given the potential for moderate toxicity, stringent safety precautions should be observed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing.

-

-

Hygiene Measures: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemicals. The following are summaries of relevant OECD guidelines that can be adapted for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

-

Dosing: A single oral dose is administered by gavage. The starting dose is selected from predefined levels (e.g., 300 or 2000 mg/kg) based on existing information.[8][10]

-

Procedure: A group of three animals is dosed. The outcome (number of mortalities) determines the next step: if 2 or 3 animals die, the test is repeated with a lower dose; if 0 or 1 dies, a higher dose may be tested.[8][10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8][9]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[8]

Acute Dermal Toxicity (OECD 402)

This test assesses the potential hazard from short-term dermal exposure.

Methodology:

-

Animals: Young adult rats, rabbits, or guinea pigs can be used.[11][12][13]

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[11][13]

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[11][12][13]

-

Dosing: A limit test at 2000 mg/kg is often sufficient. If toxicity is observed, a full study with multiple dose groups may be necessary.[12][14]

-

Observation: Animals are observed for 14 days for mortality, clinical signs, and body weight changes. The skin is also examined for irritation.[12]

-

Pathology: A gross necropsy is performed on all animals.[12]

Acute Inhalation Toxicity - Acute Toxic Class Method (OECD 436)

This method is used to assess the toxicity of a substance when inhaled over a short period.

Methodology:

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration of 4 hours.[15][17]

-

Concentrations: A stepwise procedure with fixed concentrations is used. The starting concentration is chosen based on available data.[15][16][17]

-

Procedure: Three animals of each sex are used per step. The outcome of one step determines the concentration for the next.[15][18]

-

Observation: Animals are observed for 14 days for mortality, clinical signs, and body weight changes.[15]

-

Pathology: A gross necropsy is performed on all animals.[15]

Conclusion

While generally considered to have lower toxicity than other organometallic compounds, this compound should be handled with care due to the potential for moderate acute toxicity, as suggested by data from its analogue, Triphenylbismuth. The primary toxic mechanisms appear to involve the induction of oxidative stress, disruption of calcium signaling, and enzyme inhibition. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. For formal toxicological assessment, standardized OECD guidelines provide a robust framework for obtaining reliable data while minimizing animal use. Further research is warranted to determine the specific toxicological profile and metabolic fate of this compound.

References

- 1. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Cytotoxic effects of triphenylbismuth on rat thymocytes: comparisons with bismuth chloride and triphenyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triphenylbismuth dichloride inhibits human glyoxalase I and induces cytotoxicity in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triphenylbismuth dichloride inhibits human glyoxalase I and induces cytotoxicity in cultured cancer cell lines [jstage.jst.go.jp]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

The Solubility Profile of Tri-o-tolylbismuthine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tri-o-tolylbismuthine

This compound is an air-stable, white crystalline solid. Its molecular structure, featuring three o-tolyl groups attached to a central bismuth atom, influences its physical and chemical properties, including its solubility. The steric hindrance provided by the ortho-methyl groups on the phenyl rings can affect how the molecule interacts with solvent molecules. While general statements about the solubility of organobismuth compounds in organic solvents are common, specific data for this compound is scarce.

Quantitative Solubility Data

An exhaustive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a significant gap in the documented chemical properties of this compound. For a related isomer, tri-p-tolylbismuthine, a qualitative description of "almost transparency in THF" is noted, suggesting some degree of solubility in tetrahydrofuran. However, this observation is not directly transferable to the ortho-isomer.

Due to the lack of quantitative data, the following table is presented as a template for researchers to populate as data becomes available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| Chloroform | |||||

| Toluene | |||||

| Diethyl Ether | |||||

| Acetone | |||||

| Ethanol | |||||

| Methanol | |||||

| n-Hexane |

Experimental Protocol for Solubility Determination

For researchers wishing to determine the solubility of this compound, the following generalized gravimetric method is recommended. This method is robust and can be adapted for various organic solvents.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more sensitive compounds.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of solute / volume of solvent used) x 100

-

mol/L: (mass of solute / molecular weight of this compound) / volume of solvent in Liters

-

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Methodological & Application

Applications of Tri-o-tolylbismuthine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, has emerged as a versatile and valuable reagent in modern organic synthesis. Its stability, low toxicity, and unique reactivity make it an attractive alternative to other organometallic reagents in a variety of transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a focus on arylation and cross-coupling reactions. The quantitative data from cited experiments are summarized for easy comparison, and experimental workflows are visualized to provide a clear understanding of the processes.

Core Applications

This compound is primarily utilized as an arylating agent in reactions that form carbon-carbon and carbon-heteroatom bonds. Its applications are particularly prominent in:

-

Copper-Catalyzed Arylations: Including N-arylation, O-arylation, and S-arylation of a wide range of substrates.

-

Palladium-Catalyzed Cross-Coupling Reactions: Serving as a source of aryl groups in Suzuki-Miyaura-type couplings.

These reactions are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1]

Copper-Catalyzed Arylation Reactions

This compound, in the presence of a copper catalyst, efficiently transfers its o-tolyl groups to various nucleophiles. These reactions often proceed under mild conditions with good functional group tolerance.

N-Arylation of Amines and Heterocycles

The introduction of an o-tolyl group to nitrogen-containing molecules is a crucial transformation in the synthesis of many biologically active compounds.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

-

Reaction Setup: To a clean, dry reaction vessel, add the amine or heterocyclic substrate (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of aryl groups), and a copper(II) acetate catalyst (Cu(OAc)₂, 0.1 mmol, 10 mol%).

-

Solvent and Base: Add a suitable solvent, such as dichloromethane (DCM) or toluene (5 mL), followed by a base, typically pyridine or triethylamine (2.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data for N-Arylation of an Amino Alcohol Derivative

| Entry | Substrate | Arylating Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (1R,2R)-(-)-N-BOC-2-amino-1-(4-nitrophenyl)-1,3-propanediol | This compound | Cu(OAc)₂ | Pyridine | DCM | 40 | 18 | 41[2] |

Note: The yield for the ortho-substituted aryl group transfer can be slightly lower compared to meta- and para-substituted analogues, highlighting the steric challenge.[2]

Experimental Workflow: Copper-Catalyzed N-Arylation

Caption: Workflow for Copper-Catalyzed N-Arylation.

S-Arylation of Thiols

The formation of aryl sulfides is efficiently achieved through the copper-promoted reaction of thiols with this compound.

Experimental Protocol: General Procedure for Copper-Promoted S-Arylation

-

Reaction Setup: In a Schlenk tube, combine the thiol substrate (0.30 mmol), this compound (0.30 mmol), and copper(II) acetate (0.30 mmol).

-

Solvent and Additive: Add dimethylformamide (DMF, 1 mL) and pyridine (0.30 mmol).

-

Reaction Conditions: The mixture is stirred at 50 °C for 12 hours under an air atmosphere.

-

Work-up: After cooling to room temperature, add saturated brine and extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel.[3][4]

Quantitative Data for S-Arylation of Various Thiols

| Entry | Thiol Substrate | Arylating Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminothiophenol | This compound | Cu(OAc)₂ | DMF | 50 | 12 | Good to Excellent |

| 2 | 2-Mercaptophenol | This compound | Cu(OAc)₂ | DMF | 50 | 12 | Good to Excellent |

Note: The original study reports good to excellent yields for a range of substrates under these conditions.[3][4]

Experimental Workflow: Copper-Promoted S-Arylation

References

Application Notes and Protocols: Tri-o-tolylbismuthine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, serves as an effective arylating reagent in various transition metal-catalyzed cross-coupling reactions. While not typically the primary catalyst itself, it plays a crucial role as a transmetalating agent in conjunction with palladium or copper catalysts to facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Organobismuth reagents are valued for their stability, low toxicity, and the ability to transfer all three aryl groups, rendering them atom-economical.[1] This document provides detailed application notes and protocols for the use of this compound in such catalytic systems.

Advantages of Using this compound in Cross-Coupling Reactions

-

Air and Moisture Stability: Triarylbismuthines, including this compound, are generally stable to air and moisture, simplifying handling and storage procedures.[1]

-

High Functional Group Tolerance: These reagents are compatible with a wide range of functional groups, allowing for their application in the synthesis of complex molecules.[1]

-

Atom Economy: Triarylbismuthines can theoretically transfer all three of their aryl groups, maximizing the efficiency of the arylating agent.[1]

-

Mild Reaction Conditions: Cross-coupling reactions involving triarylbismuthines can often be carried out under mild conditions.[1]

-

Alternative to Boronic Acids: In some instances, they can be used as an alternative to more common organoboron reagents in Suzuki-Miyaura-type couplings.

Applications in Cross-Coupling Reactions

This compound is a versatile reagent for various palladium- and copper-catalyzed cross-coupling reactions, including:

-

Palladium-Catalyzed C-C Bond Formation: The coupling of triarylbismuthines with aryl halides or triflates is a common application for the synthesis of biaryls.[2]

-

Copper-Catalyzed N-Arylation and O-Arylation: Triarylbismuthines are effective reagents for the formation of C-N and C-O bonds, providing access to substituted anilines and diaryl ethers.[3]

-

Carbonylative Cross-Coupling: In the presence of carbon monoxide, triarylbismuthines can be used to synthesize diaryl ketones.[1]

Quantitative Data Summary

The following table summarizes representative data for cross-coupling reactions utilizing triarylbismuth reagents. While specific data for this compound is limited in the literature, the presented data for analogous triarylbismuthines provides a strong indication of expected performance.

| Entry | Coupling Partners | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Iodoanisole + Tri-n-butyl(phenyl)stannane | [Pd(PPh₃)₄] | - | Toluene | 100 | 95 | Gagnon et al.[2] |

| 2 | 4-Bromoacetophenone + Tricyclopropylbismuth | [Pd(PPh₃)₄] | K₂CO₃ | DMF | 90 | 98 | Gagnon et al.[2] |

| 3 | 1-Iodonaphthalene + Triphenylbismuth | [Pd(OAc)₂]/MCM-41-N,N-Pd(OAc)₂ | K₂CO₃ | NMP | 110 | 95 | Not specified[1] |

| 4 | Iodobenzene + Phenylacetylene (Sonogashira type) | Au/CeO₂ | - | - | - | - | Not specified |

| 5 | 4-Chloro-3-formylcoumarin + Triphenylbismuth | Pd-catalyst | - | - | - | High | Not specified[1] |

| 6 | Arylboronic acid + Sodium Triflate (oxidative coupling) | Bi-catalyst with sulfone ligand | - | - | Mild | - | Cornella et al.[4][5] |

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound

This protocol is a generalized procedure based on established methods for triarylbismuthines.[2]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoacetophenone)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (0.4 mmol, assuming transfer of all three aryl groups), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol, 5 mol%).

-

Add the anhydrous solvent (5-10 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

Caption: Palladium-catalyzed cross-coupling cycle with this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: General experimental workflow for cross-coupling reactions.

Concluding Remarks

This compound is a valuable and practical reagent for palladium- and copper-catalyzed cross-coupling reactions. Its stability, high functional group tolerance, and atom economy make it an attractive choice for the synthesis of a variety of organic compounds, including biaryls, aryl amines, and diaryl ethers, which are important scaffolds in medicinal chemistry and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile organobismuth reagent in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of Tri-o-tolylbismuthine in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound with the chemical formula Bi(C₆H₄CH₃)₃, is emerging as a compound of significant interest in pharmaceutical development. Its unique chemical properties, including its catalytic potential and biological activity, position it as a versatile tool in the synthesis of novel therapeutic agents and as a potential drug candidate itself. Organobismuth compounds, in general, have a long history in medicine, primarily for their antimicrobial and gastroprotective effects. This document provides detailed application notes and experimental protocols related to the use of this compound and related organobismuth compounds in a pharmaceutical research and development setting.

I. Antimicrobial and Antiparasitic Applications

This compound and its derivatives are being investigated for their potential as antimicrobial and antiparasitic agents. The lipophilic nature of the tolyl groups can facilitate the transport of the active bismuth ion across cell membranes, enhancing its therapeutic effect.

Data Presentation: Antimicrobial Activity of Organobismuth Compounds

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the MIC values for a range of other organobismuth compounds against various bacterial strains. This data provides a strong rationale for the investigation of this compound as an antimicrobial agent. The data indicates that gram-positive bacteria are generally more susceptible to these compounds than gram-negative bacteria.[1][2][3][4]

| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |

| Cyclic Organobismuth Compound 1 | <0.5 | - | - | >64 | >64 |

| Cyclic Organobismuth Compound 3 | <0.5 | - | - | >64 | >64 |

| Cyclic Organobismuth Compound 5 | 4.0 | - | - | >64 | >64 |

| Cyclic Organobismuth Compound 8 | 16.0 | - | - | >64 | >64 |

| Bismuth Subsalicylate | 8 - 12.5 | - | - | - | - |

| Ranitidine Bismuth Citrate | 8 - 12.5 | - | - | - | - |

| Colloidal Bismuth Subcitrate | 8 - 12.5 | - | - | - | - |

Note: The cyclic organobismuth compounds listed are structurally different from this compound but demonstrate the potential of this class of molecules.

Mechanism of Action Against Helicobacter pylori

Bismuth compounds are a cornerstone in the treatment of Helicobacter pylori infections. While the precise mechanism of this compound is yet to be fully elucidated, it is believed to follow the general mechanism of other bismuth-containing drugs. This involves a multi-targeted approach, making the development of resistance less likely.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

-

This compound

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in the growth medium to achieve the desired starting concentration for the assay.

-

Preparation of Bacterial Inoculum: Culture the target bacteria in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the growth medium. Each well should contain 100 µL of the diluted compound.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum density of 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

II. Application in Catalysis for Pharmaceutical Synthesis

This compound's structural similarity to tri-o-tolylphosphine, a well-established ligand in cross-coupling reactions, suggests its potential as a catalyst or ligand in the synthesis of complex organic molecules, which are often the basis of new drugs.

Experimental Protocol: Stille Cross-Coupling Reaction (Adapted)

This protocol is adapted from procedures using tri-o-tolylphosphine as a ligand and can be used as a starting point for investigating the catalytic activity of this compound.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Organostannane (e.g., vinyltributyltin)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

This compound

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, add the palladium catalyst and this compound.

-

Addition of Reagents: Add the anhydrous solvent, followed by the aryl halide and the organostannane.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction and perform an appropriate workup, which may include filtration, extraction, and column chromatography to isolate the desired product.

III. Synthesis of this compound

The following is a general protocol for the synthesis of this compound via a Grignard reaction, adapted from the synthesis of analogous organometallic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Bismuth(III) chloride (BiCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 2-bromotoluene in anhydrous ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).

-

-

Reaction with Bismuth(III) Chloride:

-

Cool the Grignard reagent to 0°C.

-

In a separate flask, prepare a suspension of bismuth(III) chloride in anhydrous ether or THF.

-

Slowly add the BiCl₃ suspension to the Grignard reagent at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-